molecular formula C9H8BrClFNO B2466449 2-bromo-N-(3-chloro-4-fluorophenyl)propanamide CAS No. 936819-24-8

2-bromo-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No. B2466449
CAS RN: 936819-24-8
M. Wt: 280.52
InChI Key: LWAFWHFWHPNPCN-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-chloro-4-fluorophenyl)propanamide (2-BN-3-CFP) is an organic compound belonging to the class of compounds known as amides. It is a colorless solid and is used in various scientific applications, including in the synthesis of pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of other compounds, such as 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide (2-BN-3-CFA). The structure of 2-BN-3-CFP is shown in Figure 1.

Scientific Research Applications

Synthesis and Molecular Structure

The compound 2-bromo-N-(3-chloro-4-fluorophenyl)propanamide has been studied for its synthesis and molecular structure. Kulai and Mallet-Ladeira (2016) explored its synthesis and analyzed it using various spectroscopic techniques, highlighting its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Antimicrobial Properties

A study by Baranovskyi et al. (2018) investigated arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, including compounds related to this compound. Their research focused on the synthesis, cyclization, and evaluation of their antibacterial and antifungal activities (Baranovskyi et al., 2018).

Electrooptical Properties

Gray and Kelly (1981) conducted research on the impact of various lateral substituents on the clearing points and viscosities of esters, including those related to this compound. They found these compounds to have useful electrooptical properties with low injected smectic tendencies (Gray & Kelly, 1981).

Antimalarial Potency

Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold. This led to the development of a compound with low-nanomolar activity against the malaria parasite, suggesting potential applications in malaria treatment (Norcross et al., 2019).

Synthesis and Receptor Binding

Milius et al. (1991) studied the synthesis and pharmacological characterization of N-substituted 3-(4-fluorophenyl)tropane derivatives, displaying binding characteristics parallel to cocaine. Some of these compounds, related to this compound, had substantially higher affinity at cocaine recognition sites (Milius et al., 1991).

properties

IUPAC Name

2-bromo-N-(3-chloro-4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClFNO/c1-5(10)9(14)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAFWHFWHPNPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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